

Application Note: Analytical Characterization of 2-Chloro-N-(4-methylphenyl)benzamide

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Compound of Interest

Compound Name:	2-Chloro- <i>n</i> -(4-methylphenyl)benzamide
CAS No.:	2447-93-0
Cat. No.:	B1606560

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Introduction & Scope

2-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2), also known as 2-chloro-N-p-tolylbenzamide, is a substituted benzanilide derivative. These compounds serve as critical scaffolds in medicinal chemistry, particularly as intermediates for potential antimicrobial, antiviral, and anti-inflammatory agents. The steric hindrance introduced by the ortho-chloro group on the benzoyl ring and the electronic donating effect of the para-methyl group on the aniline ring create a specific conformational profile that influences both biological binding and solid-state packing.

This guide provides a rigorous analytical framework for researchers to synthesize, purify, and characterize this compound. Unlike generic datasheets, this protocol emphasizes the causality behind analytical choices—explaining not just how to run an experiment, but why specific parameters are chosen to validate this specific molecular architecture.

Chemical Identity

Property	Detail
IUPAC Name	2-Chloro-N-(4-methylphenyl)benzamide
Molecular Formula	C ₁₄ H ₁₂ ClNO
Molecular Weight	245.70 g/mol
Structural Features	o-Cl Benzoyl moiety, p-Tolyl amine moiety, Amide linker
Key Impurities	2-Chlorobenzoic acid, p-Toluidine, Dimerized byproducts

Synthesis & Purification Workflow

To understand the analytical profile, one must understand the genesis of the sample. The compound is typically synthesized via a Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution.

Reaction Logic:

Protocol 1: Synthesis & Workup

- Reagents: Dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.
- Addition: Dropwise addition of 2-chlorobenzoyl chloride (1.05 eq). The ortho-chloro group creates steric bulk, slightly retarding the nucleophilic attack compared to unsubstituted benzoyl chloride; maintain low temperature to prevent side reactions.
- Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid/acid chloride hydrolysis products).
- Recrystallization: Ethanol or Ethanol/Water mixtures are optimal. The compound forms monoclinic crystals (Space group).

Spectroscopic Characterization (Structural Proof)

This section details the "Fingerprint" identification.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment.[1] Solvent: DMSO-

is preferred over CDCl_3 due to the amide proton's exchangeability and solubility.

^1H NMR Interpretation (400 MHz, DMSO-

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.40 - 10.60	Singlet (Broad)	1H	-NH- (Amide)	Highly deshielded by the carbonyl anisotropy and H-bonding. Shifts downfield with concentration.
7.60 - 7.50	Multiplet	4H	Benzoyl Ar-H	The ortho-Cl withdraws electrons, deshielding the adjacent proton. The ring protons appear as a complex multiplet due to magnetic non-equivalence.
7.55	Doublet (Hz)	2H	Tolyl Ar-H (ortho to N)	Part of the AA'BB' system. Deshielded by the amide nitrogen's inductive effect.
7.15	Doublet (Hz)	2H	Tolyl Ar-H (meta to N)	Part of the AA'BB' system. Shielded relative to the ortho protons due to distance from the amide.

2.28	Singlet	3H	Ar-CH ₃	Characteristic methyl singlet.
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C NMR Key Signals

- 165.0 - 167.0 ppm: Carbonyl (C=O). The diagnostic amide peak.[2]
- 130.0 - 140.0 ppm: Aromatic quaternary carbons (C-Cl, C-N, C-CH₃).
- 20.5 ppm: Methyl carbon.

Protocol 3: Fourier Transform Infrared (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3250 - 3300 cm⁻¹: N-H Stretch.[3] (Sharp band indicates non-H-bonded; Broad indicates H-bonding network in solid state).
- 1650 - 1660 cm⁻¹: Amide I (C=O Stretch). Lower frequency than esters due to resonance donation from Nitrogen.
- 1530 - 1550 cm⁻¹: Amide II (N-H Bending).
- 750 cm⁻¹: C-Cl Stretch (often obscured by aromatic out-of-plane bends, but distinctive in fingerprint region).

Chromatographic Purity Profiling (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity. The method below is designed to separate the product from its likely precursors (p-toluidine and 2-chlorobenzoic acid).

Protocol 4: RP-HPLC Method

Logic: The target is neutral and moderately lipophilic. Precursors are ionizable (amine is basic, acid is acidic). A generic gradient with pH control ensures robust separation.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses silanol activity and keeps the acid impurity protonated (retained).
- Mobile Phase B: Acetonitrile (ACN).[4][5]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).
- Temperature: 30°C.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	30%	Initial Hold
10.0	90%	Linear Gradient (Elute Product)
12.0	90%	Wash

| 12.1 | 30% | Re-equilibration |

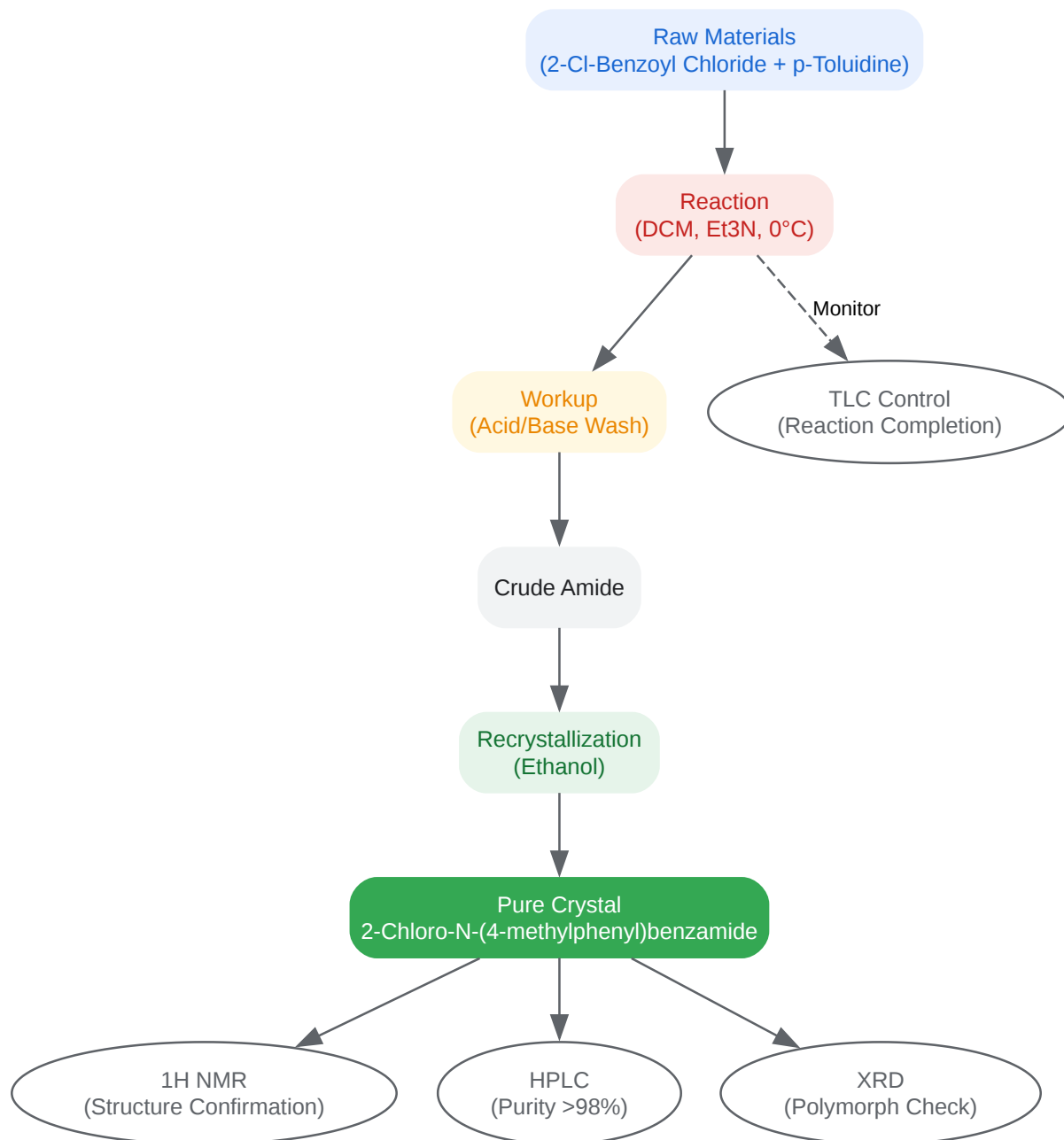
Expected Elution Order:

- p-Toluidine: Most polar (protonated at pH 2.5), elutes first (min).
- 2-Chlorobenzoic Acid: Moderately polar, elutes second.
- **2-Chloro-N-(4-methylphenyl)benzamide**: Most lipophilic, elutes last (min).

Visualizations

Figure 1: Synthesis and Analytical Logic Flow

This diagram illustrates the critical path from raw materials to validated product, highlighting where each analytical technique is applied.



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Caption: Operational workflow for the synthesis and multi-modal characterization of the target benzamide.

Solid-State Analysis (XRD & Thermal)

For drug development, the solid form is as important as the chemical structure.

- Single Crystal XRD: The compound crystallizes in the Monoclinic system (Space group).
 - Key Interaction: Intermolecular N-H[6]...O hydrogen bonds link molecules into infinite chains along the c-axis [1].[6]
 - Conformation: The ortho-chloro atom is typically positioned syn to the Carbonyl (C=O) bond to minimize steric clash with the amide hydrogen [1].
- Melting Point:
 - Protocol: Capillary method, heating rate 1°C/min near the melt.
 - Expected Range: 158–162°C (Note: Literature values for similar chlorinated benzanilides vary; precise determination is required for the specific polymorph obtained).

References

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